(2-Amino-6-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-fluoropyridin-3-yl)boronic acid is a boronic acid derivative that contains a fluorine atom and an amino group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of (2-Amino-6-fluoropyridin-3-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-fluoropyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-Amino-6-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Amino-6-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluorine atom can enhance the compound’s binding affinity and selectivity by participating in hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-pyridineboronic acid
- 6-Fluoropyridine-3-boronic acid
- 2-Fluoro-5-pyridylboronic acid
Uniqueness
(2-Amino-6-fluoropyridin-3-yl)boronic acid is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct reactivity and binding properties, making it valuable in various applications, particularly in medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H6BFN2O2 |
---|---|
Molecular Weight |
155.93 g/mol |
IUPAC Name |
(2-amino-6-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H,(H2,8,9) |
InChI Key |
XBNDKSHGBWQDHS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.